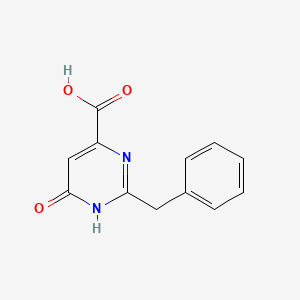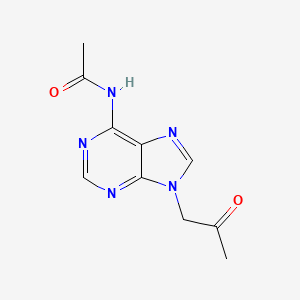
3-Chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-1-シクロプロピル-5,6,7,8-テトラヒドロイソキノリン-4-カルボニトリルは、分子式C10H9ClN2を持つ化学化合物です。これは、ベンゼン環とピリジン環が融合した二環式化合物であるイソキノリンの誘導体です。
準備方法
合成経路と反応条件
3-クロロ-1-シクロプロピル-5,6,7,8-テトラヒドロイソキノリン-4-カルボニトリルの合成は、通常、適切な前駆体を制御された条件下で環化することによって行われます。一般的な方法の1つは、シクロプロピルアミンを適切なクロロ置換ベンズアルデヒドと反応させ、続いて環化とニトリル形成を行う方法です。反応条件には、多くの場合、エタノールやアセトニトリルなどの溶媒と、環化プロセスを促進するルイス酸などの触媒の使用が含まれます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を用いる場合がありますが、規模が大きくなります。連続フロー反応器や自動化システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、化合物を高純度で得ることができます。
化学反応の分析
反応の種類
3-クロロ-1-シクロプロピル-5,6,7,8-テトラヒドロイソキノリン-4-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応により、ニトリル基を第一アミンに変換することができます。
置換: クロロ基は、アミンやチオールなどの他の求核試薬で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 炭素担持パラジウムや水素化リチウムアルミニウムを用いた触媒的還元。
置換: アジ化ナトリウムやチオ尿素などの求核試薬を極性溶媒中で使用します。
生成される主要な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: 第一アミンの生成。
置換: 置換されたイソキノリン誘導体の生成。
科学的研究の応用
3-クロロ-1-シクロプロピル-5,6,7,8-テトラヒドロイソキノリン-4-カルボニトリルは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を調査されています。
医学: 薬物開発のための潜在的なリード化合物として探求されています。
工業: 特殊化学品や材料の製造に使用されています。
作用機序
3-クロロ-1-シクロプロピル-5,6,7,8-テトラヒドロイソキノリン-4-カルボニトリルの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、特定の酵素や受容体を阻害する可能性があり、その結果、観察される生物学的効果が生じます。たとえば、他のキノリン誘導体と同様に、細菌のDNAジャイレースを標的とすることで、DNA合成阻害剤として作用する可能性があります。
類似化合物との比較
類似化合物
7-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-4-オキソキノリン-3-カルボン酸: 抗菌性を有するフルオロキノロン誘導体。
3-キノリンカルボン酸, 7-クロロ-1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-8-ニトロ-4-オキソ-エチルエステル: 潜在的な医薬品用途を持つ別のキノリン誘導体。
独自性
3-クロロ-1-シクロプロピル-5,6,7,8-テトラヒドロイソキノリン-4-カルボニトリルは、その特定の置換パターンによって独特であり、明確な化学的および生物学的特性を与えています。シクロプロピル基とニトリル基は、その反応性と有機合成における汎用性の高い中間体としての可能性に貢献しています。
特性
分子式 |
C13H13ClN2 |
|---|---|
分子量 |
232.71 g/mol |
IUPAC名 |
3-chloro-1-cyclopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H13ClN2/c14-13-11(7-15)9-3-1-2-4-10(9)12(16-13)8-5-6-8/h8H,1-6H2 |
InChIキー |
LIKCUVLSIRZOFI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(N=C2C3CC3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)


![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)

